molecular formula C6H11NO3 B13316794 (2R)-2-Amino-4-oxohexanoic acid

(2R)-2-Amino-4-oxohexanoic acid

Cat. No.: B13316794
M. Wt: 145.16 g/mol
InChI Key: ZURAMQLBGKXPOZ-RXMQYKEDSA-N
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Description

(2R)-2-Amino-4-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a keto group (=O) attached to a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-oxohexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation . These reactions typically require specific conditions such as the presence of a base (e.g., sodium bis(trimethylsilyl)amide) and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and microbial fermentation processes has also been explored to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding keto acids, while reduction can produce amino alcohols .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-Amino-4-oxohexanoic acid include other amino acids and keto acids, such as (2R,3S)-isocitric acid and (2R)-2-hydroxyoctanoic acid .

Uniqueness

What sets this compound apart is its unique combination of an amino group and a keto group on a six-carbon chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-amino-4-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m1/s1

InChI Key

ZURAMQLBGKXPOZ-RXMQYKEDSA-N

Isomeric SMILES

CCC(=O)C[C@H](C(=O)O)N

Canonical SMILES

CCC(=O)CC(C(=O)O)N

Origin of Product

United States

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